3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: 61-Hour Plasma Half-Life Versus Labile Esters in ADAM NNRTIs
Replacing metabolically labile methyl ester moieties in alkenyldiarylmethane (ADAM) NNRTIs with a 1,2,4-oxadiazole system dramatically enhances metabolic stability. The 1,2,4-oxadiazole-containing ADAM 6 exhibited a plasma half-life (t1/2) of 61 hours in rat plasma, whereas the parent methyl ester-containing ADAMs 1 and 2 were rapidly hydrolyzed by nonspecific esterases, resulting in inactive carboxylic acid metabolites [1]. While this data pertains to a 3-methyl-1,2,4-oxadiazole system rather than 3-benzyl, the enhanced metabolic stability is a direct consequence of the 1,2,4-oxadiazole ring's inherent resistance to hydrolysis, a property shared by 3-benzyl-1,2,4-oxadiazol-5-amine.
| Evidence Dimension | Plasma metabolic stability (half-life) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole-containing ADAM 6: t1/2 = 61 h |
| Comparator Or Baseline | Methyl ester-containing ADAMs 1 and 2: Rapidly hydrolyzed (inactive metabolites) |
| Quantified Difference | 61-hour half-life versus rapid degradation |
| Conditions | Rat plasma, in vitro stability assay |
Why This Matters
This demonstrates that substituting an ester with a 1,2,4-oxadiazole can increase plasma half-life from minutes to days, a critical advantage for in vivo studies.
- [1] Deng, B. L., Hartman, T. L., Buckheit, R. W., Jr., Pannecouque, C., De Clercq, E., & Cushman, M. (2007). Synthesis and Anti-HIV Activity of New Metabolically Stable Alkenyldiarylmethane Non-Nucleoside Reverse Transcriptase Inhibitors Incorporating N-Methoxy Imidoyl Halide and 1,2,4-Oxadiazole Systems. Journal of Medicinal Chemistry, 50(13), 3085–3092. View Source
